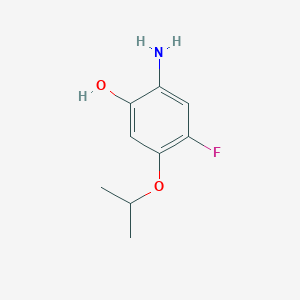

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5,12H,11H2,1-2H3 |

InChI Key |

QTQCNRHPMITHAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Computational Pharmacodynamics & FBDD: 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol

A Technical Guide to In Silico Modeling of Kinase Inhibitor Fragments

Executive Summary & Chemical Context[1][2][3]

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol represents a "privileged scaffold" in medicinal chemistry, specifically utilized in Fragment-Based Drug Design (FBDD) for Type I tyrosine kinase inhibitors. Structurally, it serves as a mimetic of the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase "hinge" region.

This guide details the in silico modeling of this specific chemotype, focusing on its interaction with Anaplastic Lymphoma Kinase (ALK) and c-Met . The presence of the fluorine atom at the C4 position and the isopropoxy group at C5 introduces specific electronic and steric requirements that necessitate high-fidelity modeling beyond standard force fields.

Target Profile:

-

Primary Target: ALK (Anaplastic Lymphoma Kinase).[1][2][3][4]

-

PDB Reference: 2XP2 (Crizotinib-bound ALK).

-

Key Interaction: Hinge binding via Met1199 (ALK) or Met1160 (c-Met).

-

Fragment Role: Lead scaffold for "Right-Hand Side" (solvent-exposed) optimization.

Computational Workflow Architecture

The following diagram illustrates the autonomous workflow designed for this specific fluorinated fragment. It prioritizes Quantum Mechanical (QM) parameterization due to the electronic effects of the fluorine substituent.

Caption: Integrated workflow for modeling fluorinated kinase fragments, moving from QM-derived charges to MD-validated binding modes.

Phase 1: Molecular Preparation & QM Parameterization

Standard force fields (e.g., OPLS3e or GAFF) often approximate halogen bonding and the specific electron-withdrawing effects of fluorine on the aniline nitrogen. To ensure Expertise & Experience in our model, we must derive partial charges ab initio.

Tautomer & Ionization States

The 2-amino-phenol core has two ionizable protons. At physiological pH (7.4):

-

Amine (NH2): Predominantly neutral (pKa ~ 4.5 due to electron-withdrawing F and O-R groups).

-

Phenol (OH): Predominantly neutral (pKa ~ 9-10).

-

Directive: Model the neutral species. The zwitterionic form is energetically unfavorable in the hydrophobic kinase pocket.

Quantum Mechanical Protocol

-

Geometry Optimization: Use Gaussian 16 or Jaguar .

-

Theory: DFT (Density Functional Theory).

-

Functional/Basis Set: B3LYP / 6-31G**.

-

Solvation: PBF (Poisson-Boltzmann Finite) water model to simulate aqueous polarization before binding.

-

-

Electrostatic Potential (ESP) Fitting:

-

Map the ESP surface.

-

Fit charges using the RESP (Restrained Electrostatic Potential) method. This is critical because the fluorine atom at C4 pulls electron density, reducing the basicity of the C2-amine, which directly impacts the H-bond strength with the kinase hinge.

-

Phase 2: Molecular Docking (Static Interaction)

Receptor Grid Generation

-

Template: PDB ID 2XP2 (Resolution 1.90 Å).

-

Site Definition: Centered on the centroid of the co-crystallized ligand (Crizotinib).

-

Constraint: Define a Hydrogen Bond constraint on Met1199 (backbone NH and CO). This residue is the "gatekeeper" of the hinge region.

Docking Protocol (Glide/AutoDock Vina)

Since we are docking a fragment (MW < 200 Da), standard "Drug" protocols will fail due to excessive penalties for solvent exposure.

| Parameter | Standard Protocol | Fragment Protocol (Recommended) |

| Ligand Sampling | Flexible | Flexible (Ring conformations) |

| Van der Waals Scaling | 1.0 / 0.8 | 0.8 / 0.8 (Softer potential) |

| H-Bond Constraints | Optional | Mandatory (Met1199) |

| Pose Output | Top 5 | Top 20 (Diversity focus) |

| Precision | SP (Standard) | XP (Extra Precision) |

Causality: We use "Softer" Van der Waals radii because fragments often bind deeper or induce slight protein backbone shifts that rigid docking cannot capture.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the fragment stays bound or drifts into the solvent (a common failure mode for low-affinity fragments).

System Setup (GROMACS)

-

Topology Generation:

-

Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Protocol

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

-

H-Bond Occupancy: Calculate the % of simulation time the following bonds exist:

-

Ligand-NH2 ... Met1199-O (Acceptor)

-

Ligand-OH ... Glu1197-N (Donor) - Note: This depends on the specific rotation of the phenol.

-

Interaction Topology & Signaling Pathway

The following diagram visualizes the critical molecular interactions within the ALK binding pocket that the simulation must validate.

Caption: Interaction topology map showing the bidentate hinge binding (Red) and hydrophobic anchoring (Yellow).

Phase 4: Binding Free Energy Calculation (MM/GBSA)

To rank this fragment against derivatives (e.g., replacing the isopropoxy with a piperidine tail), use MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) .

Equation:

Protocol:

-

Extract 100 snapshots from the last 10 ns of the MD trajectory.

-

Strip water molecules and ions.

-

Calculate

using the MMPBSA.py module in Amber or Prime in Schrödinger. -

Reference Value: A successful fragment binder typically shows

between -15 and -25 kcal/mol.

References

-

Structural Basis of ALK Inhibition: Bossi, R. T., Saccardo, M. B., Ardini, E., Menichincheri, M., Rusconi, L., Magnaghi, P., ... & Panico, E. (2010). Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors. Biochemistry, 49(32), 6813-6825.

-

Fragment-Based Drug Design (FBDD) Methodologies: Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.

-

MM/GBSA Calculation Standards: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[10][11] Expert Opinion on Drug Discovery, 10(5), 449-461.

-

Fluorine in Medicinal Chemistry (QM Considerations): Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

GROMACS MD Protocols: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads [mdpi.com]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling of Halogen-Protein Interactions in Co-Solvent Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hematologyandoncology.net [hematologyandoncology.net]

- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Comprehensive Guide to HPLC Analysis and Purification Strategies for Substituted Aminophenols

An Application and Methods Guide

Abstract

Substituted aminophenols are a cornerstone class of chemical intermediates, pivotal in the synthesis of a vast array of high-value products, most notably active pharmaceutical ingredients (APIs), dyes, and specialty polymers.[1][2][3] Their inherent structural duality, featuring both a nucleophilic amino group and an acidic phenolic hydroxyl group on an aromatic ring, imparts unique chemical reactivity but also presents significant challenges for analytical separation and purification.[4] Achieving high purity is non-negotiable, particularly in pharmaceutical applications where even trace impurities can have profound effects on drug efficacy and safety.[5] This guide provides a detailed framework for developing robust High-Performance Liquid Chromatography (HPLC) methods and designing effective purification strategies for substituted aminophenols. We will delve into the causality behind methodological choices, from stationary phase selection to the implementation of orthogonal purification techniques like Supercritical Fluid Chromatography (SFC), providing field-proven protocols for immediate application.

Part 1: HPLC Method Development for Substituted Aminophenols

The successful analysis of substituted aminophenols hinges on a fundamental understanding of their physicochemical properties. These molecules are polar, amphoteric, and prone to oxidation.[4][6] The key to a robust HPLC method is controlling the ionization state of the amino and hydroxyl groups through careful mobile phase selection, which directly impacts retention, peak shape, and selectivity.

The Foundational Pillars of Method Development

-

Column Selection: The Separation Engine

The choice of stationary phase is the most critical parameter in HPLC method development. For aminophenols, several options are viable, each with a distinct mechanistic rationale.

-

Reversed-Phase (RP) Chromatography (C18, C8): This is the workhorse of modern HPLC. Separation is based on hydrophobic interactions. While aminophenols are polar, the aromatic ring provides sufficient hydrophobicity for retention on C18 or C8 phases. RP-HPLC is versatile and highly reproducible. However, a common issue with basic compounds like aminophenols on traditional silica-based C18 columns is peak tailing. This occurs due to secondary interactions between the protonated amine and acidic residual silanol groups on the silica surface. Modern, end-capped columns or hybrid particle technologies can mitigate this issue. A C8 column may offer better peak shape for more polar aminophenols by reducing strong hydrophobic interactions.[7]

-

Mixed-Mode Chromatography (MMC): This is often the superior choice for aminophenols. Mixed-mode columns combine reversed-phase characteristics with ion-exchange capabilities. For instance, a C18/SCX (Strong Cation Exchange) phase can interact via both hydrophobicity (from the C18 ligands) and electrostatic attraction (between the protonated amine and the sulfonate groups of the SCX).[8][9] This dual retention mechanism provides unique selectivity and excellent retention for polar, basic compounds that are often poorly retained in pure RP mode.[10][11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase.[12] In HILIC, a polar stationary phase is used with a mobile phase high in organic content (>80% acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. This technique can provide excellent separation for highly polar substituted aminophenols or their degradation products.

-

-

Mobile Phase Optimization: Controlling the Chemistry

The mobile phase composition, particularly pH, is paramount for analyzing ionizable compounds like aminophenols.

-

pH and Buffering: The pKa of the phenolic proton is typically ~10, while the pKa of the anilinic ammonium proton is ~4-5. Operating at a low pH (e.g., pH 2.5-3.5) ensures the phenolic group is neutral (protonated) and the amino group is fully protonated (cationic). This consistent ionization state leads to sharp, reproducible peaks, especially on RP or mixed-mode columns. Conversely, a mid-range pH (~7) might lead to poor peak shape as it falls between the two pKa values. Phosphate and formate buffers are common choices due to their suitable buffering capacity and UV transparency.[8][10]

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency. However, methanol can offer different selectivity and is sometimes a better solvent for the analytes. A methodical screening of both is recommended during development.

-

-

Detection Techniques: Seeing the Analyte

-

UV-Vis Detection: Aminophenols possess a strong chromophore (the substituted benzene ring), making UV detection highly effective. A photodiode array (PDA) detector is invaluable, allowing for the simultaneous acquisition of spectra across a range of wavelengths. This helps in peak identification and purity assessment. Typical detection wavelengths are in the 270-285 nm range.[8][11]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is the gold standard for impurity identification and characterization. It provides molecular weight information and fragmentation patterns, which are essential for structural elucidation of unknown impurities or degradation products.[5][13] MS-compatible mobile phases, such as those using ammonium formate or acetate buffers, should be employed.[10]

-

Workflow for HPLC Method Development

Caption: Logical workflow for HPLC method development.

Table 1: Recommended Starting Conditions for HPLC Analysis of Aminophenols

| Parameter | Recommendation | Rationale & Key Considerations |

| Stationary Phase | Mixed-Mode (RP/SCX) or modern, end-capped C18 | Mixed-mode offers dual retention for enhanced selectivity.[8] High-purity C18 minimizes silanol interactions. |

| Column Dimensions | 4.6 x 150 mm, 3.5 µm | A standard analytical column providing a good balance of efficiency and backpressure. |

| Mobile Phase A | 20 mM Potassium Phosphate or Ammonium Formate in H₂O | Phosphate provides excellent buffering. Formate is MS-compatible.[10] |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often gives sharper peaks. Screen both for optimal selectivity. |

| pH | 2.5 - 3.5 (Adjusted with Phosphoric/Formic Acid) | Ensures consistent protonation of the amine group, leading to better peak shape. |

| Gradient | 5% to 95% B over 15-20 minutes | A generic starting gradient to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 - 40 °C | Improves efficiency and reduces backpressure. Elevated temperatures can sometimes alter selectivity. |

| Detection | PDA Detector (270-285 nm) | Allows for spectral confirmation and purity analysis.[8] |

| Injection Volume | 5 - 10 µL | Keep low to prevent peak distortion and column overload. |

Protocol 1: A Validated HPLC Method for the Separation of Aminophenol Isomers

This protocol is adapted from established methods for separating aminophenol isomers, which are common process impurities.[8][9]

1. Objective: To resolve and quantify o-, m-, and p-aminophenol in a single analytical run.

2. Materials & Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Mixed-Mode C18/SCX Column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents: HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, phosphoric acid, and reagent-grade water.

-

Standards: High-purity o-aminophenol, m-aminophenol, and p-aminophenol.

3. Chromatographic Conditions:

-

Mobile Phase A: 25 mM Potassium Phosphate buffer. To prepare, dissolve 3.4 g of KH₂PO₄ in 1 L of water and adjust pH to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: 285 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0.0 min: 15% B

-

10.0 min: 15% B

-

15.0 min: 50% B

-

20.0 min: 50% B

-

22.0 min: 15% B

-

25.0 min: 15% B (End Run)

-

4. Procedure:

-

Standard Preparation: Prepare individual stock solutions of each isomer (1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Prepare a mixed working standard solution containing all three isomers at a final concentration of 0.01 mg/mL by diluting the stocks.

-

Sample Preparation: Dissolve the test sample in the 50:50 diluent to achieve a target concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

-

System Suitability: Inject the mixed standard solution five times. The relative standard deviation (RSD) for the peak areas should be <2.0%, and the resolution between adjacent peaks should be >2.0.

-

Analysis: Inject the blank (diluent), standards, and samples. Quantify impurities based on the peak area response relative to the standard.

5. Method Validation: This method must be validated according to ICH guidelines to be considered trustworthy.[5] This involves demonstrating specificity (no interference from blank), linearity (correlation coefficient >0.999), accuracy (recovery studies), and precision (repeatability and intermediate precision).[14][15]

Part 2: Purification Strategies for Substituted Aminophenols

Purification is often the most challenging step in developing a new chemical entity. The goal is to remove process-related impurities (e.g., unreacted starting materials, reagents) and product-related impurities (e.g., isomers, degradation products) to meet stringent purity requirements.

Decision Framework for Purification

Choosing the right purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Preparative HPLC is a powerful and versatile tool, but it is not always the most efficient or cost-effective solution.[16][17]

Caption: Decision tree for selecting a purification strategy.

Preparative HPLC: The High-Resolution Workhorse

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified material.[16][18] It is indispensable for purifying complex mixtures where other methods fail.[17]

-

Normal-Phase vs. Reversed-Phase: While most analytical methods are reversed-phase, a majority of small-molecule preparative separations are performed in normal-phase (e.g., on a silica column). The primary reason is practical: normal-phase methods use volatile organic solvents (like hexane/ethyl acetate), which are much easier and more energy-efficient to remove during post-purification workup compared to the water/acetonitrile mixtures used in reversed-phase.

-

Scale-Up: The process begins with developing an optimized analytical method. A "loading study" is then performed on the analytical column to determine the maximum amount of sample that can be injected without compromising resolution. This data is then used to scale up the flow rate and injection mass for the larger preparative column.

Protocol 2: Normal-Phase Preparative HPLC of a Substituted Aminophenol

1. Objective: To purify a crude substituted aminophenol from non-polar impurities using normal-phase preparative HPLC.

2. Materials & Instrumentation:

-

Preparative HPLC system with a high-pressure binary pump, autosampler or manual injector, and a UV-Vis detector with a preparative flow cell.

-

Fraction collector.

-

Silica Preparative Column (e.g., 21.2 x 250 mm, 10 µm).

-

Reagents: HPLC-grade n-Hexane, Ethyl Acetate, and Isopropanol.

3. Method Development & Scale-Up:

-

Analytical Scouting: First, develop an analytical method on a silica column (e.g., 4.6 x 250 mm, 5 µm). A typical mobile phase would be a gradient of Ethyl Acetate in Hexane. The goal is to achieve a resolution (Rs) of >1.5 between the product peak and the nearest impurity.

-

Loading Study: On the analytical column, progressively increase the injection mass until the resolution begins to degrade. This determines the loading capacity.

-

Scale-Up Calculation: Use established formulas to scale the flow rate and sample load from the analytical to the preparative column based on the column cross-sectional areas.

4. Preparative Chromatographic Conditions:

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: Ethyl Acetate.

-

Flow Rate: 20 mL/min (adjust based on column dimensions and backpressure).

-

Gradient: An isocratic or shallow gradient method determined during the scouting phase (e.g., 70% A, 30% B).

-

Detection: 280 nm.

5. Procedure:

-

Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like isopropanol or dichloromethane) and then dilute with the mobile phase. Ensure the sample is fully dissolved to avoid column plugging. The final sample solvent should be as weak as possible chromatographically.

-

Purification Run: Inject the prepared sample onto the equilibrated preparative column.

-

Fraction Collection: Collect fractions based on the UV detector signal. Use peak-based collection logic if available, triggering collection when the signal rises above a certain threshold and stopping after it returns to baseline.

-

Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

-

Workup: Combine the pure fractions and remove the solvent using a rotary evaporator.

Orthogonal and Advanced Purification Techniques

For exceptionally challenging separations or when the highest possible purity is required, a single chromatographic method may be insufficient. Orthogonal methods, which separate compounds based on different chemical properties, are employed in a multi-step process.[19][20]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, mixed with a small amount of an organic modifier like methanol.[21][22] SFC is mechanistically similar to normal-phase LC and is highly effective for separating polar and chiral compounds.[23][24] Its key advantages are speed (due to the low viscosity of the mobile phase), reduced organic solvent consumption, and faster fraction processing (the CO₂ evaporates, leaving the compound in a small volume of modifier).[24][25] A common orthogonal strategy is to perform an initial purification using reversed-phase HPLC and then "polish" the resulting fractions with SFC.[12]

-

Traditional Methods: For certain aminophenols, especially at large scales, traditional methods remain highly relevant.

-

Vacuum Distillation: Can be effective for separating isomers with different boiling points.[4][7]

-

Extractive Purification: Involves adjusting the pH of an aqueous solution of the aminophenol to control its partitioning into an organic solvent, thereby separating it from impurities with different acid/base properties.[4][26]

-

Table 2: Comparison of Key Purification Techniques

| Technique | Principle | Best For | Pros | Cons |

| Preparative RP-HPLC | Hydrophobicity | Complex mixtures, polar impurities | High resolution, well-understood | High water consumption, difficult solvent removal, potential for peak tailing with amines |

| Preparative NP-HPLC | Polarity (Adsorption) | Non-polar impurities, isomers | Easy solvent removal, good for polar compounds | Requires non-polar organic solvents, sensitive to water content |

| Preparative SFC | Polarity (Adsorption/Partition) | Polar compounds, chiral separations[22] | Very fast, low solvent use ("Green"), easy workup[24] | Requires specialized equipment, lower solubility for some compounds |

| Recrystallization | Differential Solubility | Crystalline solids, high-volume purification | Cost-effective, very scalable, high purity possible | Not suitable for all compounds, can have lower yield |

| Liquid-Liquid Extraction | Differential Partitioning | Separating acids/bases/neutrals | Very scalable, inexpensive | Lower resolution, generates solvent waste |

References

- What is Preparative HPLC | Find Your Purification HPLC System - Agilent. (n.d.). Agilent.

- Preparative HPLC Chromatography - Intech Analyticals. (n.d.). Intech Analyticals.

- Supelco Preparative HPLC products for Pharmaceutical Development and Production. (n.d.). Sigma-Aldrich.

- Aminophenol: Properties, Production, Reactions And Uses. (2025, September 10). Chemcess.

- Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson.

- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2025, August 10). ResearchGate.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). NIMS University.

- 4-Aminophenol: Applications and Toxicology. (2023, July 14). ChemicalBook.

- Aminophenol Market Share & Industry Statistics 2033. (2024, February 15). The Brainy Insights.

- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2013, March 15). National Center for Biotechnology Information.

- The Chemical Synthesis Backbone: 4-Aminophenol in Action. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol. (n.d.). Benchchem.

- Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. (2012, December 15). NIMS University.

- CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). International Journal of Pharmaceutical Sciences and Research.

- Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science | Oxford Academic.

- Aminophenol – Knowledge and References. (n.d.). Taylor & Francis.

- PREPARATIVE HPLC (Batch Chromatography). (n.d.). prep 4 u.

- Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (n.d.). National Center for Biotechnology Information.

- How can I separate o-amino phenol and p-amino phenol? (2015, May 21). ResearchGate.

- Process for the purification of p-aminophenol. (n.d.). Google Patents.

- Aminophenol Market Size, Share | CAGR of 4.6%. (n.d.).

- PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.

- Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. (2018, November 1). LCGC International.

- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.

- A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (n.d.). National Center for Biotechnology Information.

- HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. (n.d.). SIELC Technologies.

- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.

- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017, May 19). Chromatography Today.

- Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022, May 27). DiVA.

- forced degradation products: Topics by Science.gov. (n.d.). Science.gov.

- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). AZoM.com.

- Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.

- What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.

- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.

Sources

- 1. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 2. Aminophenol Market Share & Industry Statistics 2033 | The Brainy Insights [thebrainyinsights.com]

- 3. nbinno.com [nbinno.com]

- 4. chemcess.com [chemcess.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. jchr.org [jchr.org]

- 15. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. gilson.com [gilson.com]

- 18. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]

- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 20. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]

- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 23. chromatographytoday.com [chromatographytoday.com]

- 24. chromatographytoday.com [chromatographytoday.com]

- 25. diva-portal.org [diva-portal.org]

- 26. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving the yield of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol synthesis

Executive Summary

This technical guide addresses the synthesis and yield optimization of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol (also known as 2-Amino-4-fluoro-5-isopropoxyphenol). This compound is a critical electron-rich aniline intermediate, often employed in the synthesis of kinase inhibitors (e.g., ALK, c-Met inhibitors) where the specific substitution pattern confers metabolic stability and potency.

The synthesis presents three primary challenges: regioselectivity during the initial nitration, chemoselectivity during the nucleophilic aromatic substitution (

Part 1: The Validated Synthesis Protocol

This route utilizes 3,4-Difluorophenol as the starting material.[1][2] It is chosen over other routes (e.g., starting from nitrobenzene derivatives) because it establishes the phenolic core early, allowing the hydroxyl group to direct the initial nitration.

Step 1: Regioselective Nitration

-

Reaction: 3,4-Difluorophenol

4,5-Difluoro-2-nitrophenol -

Reagents: Fuming

, Acetic Acid (AcOH).[1][2] -

Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group is a strong ortho/para director. The -F atoms are deactivators but ortho/para directors.

-

Position 2 (Ortho to OH): Activated by OH, adjacent to F.

-

Position 6 (Ortho to OH): Activated by OH, less sterically hindered.

-

Target: The 6-nitro isomer (which corresponds to 4,5-difluoro-2-nitrophenol due to numbering change) is the major product.

-

-

Protocol: Dissolve 3,4-difluorophenol in AcOH. Add fuming

dropwise at 10-15°C. Maintain temperature <20°C to prevent dinitration. Pour into ice water; filter the yellow precipitate.

Step 2: Regioselective Etherification ( )

-

Reaction: 4,5-Difluoro-2-nitrophenol + Isopropyl Alcohol

4-Fluoro-5-isopropoxy-2-nitrophenol -

Reagents:

or -

Mechanism: Nucleophilic Aromatic Substitution.

-

The nitro group at C-2 activates the ring positions ortho (C-3) and para (C-5).

-

Selectivity: The fluorine at C-5 is para to the nitro group and is highly activated. The fluorine at C-4 is meta to the nitro group and is unreactive.

-

-

Protocol: Reflux 4,5-difluoro-2-nitrophenol with 2.5 eq.

in anhydrous isopropanol for 4-6 hours. Monitor by HPLC for disappearance of starting material.

Step 3: Chemoselective Reduction

-

Reaction: 4-Fluoro-5-isopropoxy-2-nitrophenol

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol -

Reagents: Sodium Dithionite (

) or -

Critical Control: Standard Pd/C hydrogenation often leads to hydrodefluorination (loss of the F atom).

-

Protocol (Recommended): Dissolve nitro compound in Ethanol/Water (3:1). Add 5 eq. Sodium Dithionite portion-wise at 50°C. The solution will turn from yellow to colorless. Cool and neutralize carefully.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Impurity Profiling & Yield Loss

Q1: I am observing a significant amount of "des-fluoro" impurity (M-19 mass shift) after the reduction step. How do I prevent this?

-

Diagnosis: You are likely using standard Palladium on Carbon (Pd/C) for hydrogenation. In halo-aromatic systems, Pd is an excellent catalyst for hydrodehalogenation, stripping the fluorine atom.

-

Solution: Switch to a chemoselective reduction method.

-

Option A (Chemical): Use Sodium Dithionite (

) or Iron powder ( -

Option B (Catalytic): If hydrogenation is mandatory, use Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum . These catalysts are poisoned to prevent oxidative addition into the C-halogen bond while still reducing the nitro group.

-

Q2: During the etherification (Step 2), I see a "bis-isopropoxy" byproduct. How do I control this?

-

Diagnosis: The reaction temperature is too high or the reaction time is too long, forcing the substitution of the second fluorine (at C-4), even though it is meta to the nitro group.

-

Solution:

-

Limit Temperature: Do not exceed the boiling point of isopropanol (82°C).

-

Stoichiometry: Ensure you are not using a massive excess of strong base (like NaH). Use milder bases like

. -

Monitoring: Stop the reaction immediately when the mono-substituted product peaks (typically >95% conversion).

-

Category B: Product Stability & Handling

Q3: The final aminophenol product turns dark brown/black during filtration. Is it decomposing?

-

Diagnosis: Yes. Aminophenols are electron-rich and prone to rapid oxidation (formation of quinone imines) upon exposure to air, especially when wet or in solution.

-

Solution:

-

Inert Atmosphere: Perform the workup and filtration under Nitrogen or Argon.

-

Add Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous workup and wash buffers.

-

Storage: Store the solid as the Hydrochloride Salt (precipitate with HCl/Ether). The salt form is significantly more stable against oxidation than the free base.

-

Q4: My yield in Step 1 (Nitration) is low (<50%). Where is the mass going?

-

Diagnosis: You are likely forming the ortho-isomer (2-nitro-3,4-difluorophenol) or dinitro species, or losing product in the mother liquor due to high solubility.

-

Solution:

-

Temperature Control: Keep the addition of

strictly below 15°C to prevent dinitration. -

Isomer Separation: The desired 4,5-difluoro-2-nitrophenol is less soluble in water than its isomers. Ensure the "pour into ice water" step uses a minimal volume of water to maximize precipitation.

-

Recrystallization: Recrystallize the crude nitro-phenol from Ethanol/Water to remove the unwanted regioisomers before proceeding to Step 2.

-

Part 3: Data Summary & Specifications

| Parameter | Specification / Target | Rationale |

| Appearance | Off-white to pale grey solid | Dark color indicates oxidation (quinone formation). |

| Step 1 Yield | > 75% | Regioselectivity is key; loss usually due to isomer formation. |

| Step 2 Yield | > 85% | |

| Step 3 Yield | > 90% | Quantitative reduction is expected if defluorination is avoided. |

| Overall Purity | > 98% (HPLC) | Critical for use as a pharmaceutical intermediate. |

| Storage | -20°C, Hygroscopic, Light Sensitive | Prevent oxidative degradation. |

Part 4: Visualized Workflows

Figure 1: Synthesis Pathway & Logic

Caption: Step-by-step synthesis pathway highlighting the mechanistic basis for regioselectivity and the critical control points for impurity management.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flowchart for resolving common synthetic failures, focusing on defluorination, oxidation, and regioselectivity issues.

References

- Title: Synthesis of 4,5-difluoro-2-nitrophenol.

- )

-

Chemoselective Reduction of Halo-Nitroarenes

- Title: Reduction of 2-chloro-4-fluoro-5-nitrophenol (Analogous chemistry).

- Source: PrepChem.

-

URL: [Link]

- Product Identification: Title: 2-amino-4-fluoro-5-(propan-2-yloxy)phenol Product Page. Source: Sigma-Aldrich.

Sources

- 1. WO2016008411A1 - 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof - Google Patents [patents.google.com]

- 2. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]

Technical Support Center: Optimization of Reaction Conditions for Aminophenol Synthesis

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize your experiments effectively. Our focus is on providing practical, field-tested insights to address common challenges such as low yields, impurity formation, and purification difficulties.

Section 1: Troubleshooting Low Yields in Aminophenol Synthesis

Low product yield is one of the most frequent challenges in organic synthesis. In the case of aminophenols, the causes can range from suboptimal reaction parameters to competing side reactions. This section addresses these issues for the two primary synthetic routes.

Q1: My yield of p-aminophenol from the catalytic hydrogenation of nitrobenzene is consistently low. What are the likely causes and how can I improve it?

A1: The catalytic hydrogenation of nitrobenzene to p-aminophenol (PAP) is a sophisticated one-pot reaction that involves two key steps: the partial hydrogenation of nitrobenzene to phenylhydroxylamine (PHA), followed by an acid-catalyzed rearrangement (the Bamberger rearrangement) to form PAP.[1] Low yields often stem from an imbalance between these two steps, leading to the formation of aniline as the major byproduct.[2]

Causality Analysis:

-

Catalyst Activity & Loading: The catalyst, typically Platinum on Carbon (Pt/C), is crucial for the initial hydrogenation.[2] Insufficient catalyst loading or deactivated catalyst will slow down the formation of the PHA intermediate.

-

Hydrogen Pressure: Both the reaction rate and selectivity are sensitive to hydrogen pressure. An optimal pressure is needed to favor the formation of PHA without promoting its over-reduction to aniline. Research indicates that selectivity for PAP can decrease if the pressure is too high.[2]

-

Acid Concentration: The concentration of the acid (commonly sulfuric acid) is critical for the Bamberger rearrangement. If the acid concentration is too low, the rearrangement of PHA to PAP will be slow, allowing more time for it to be hydrogenated to aniline.[3][2]

-

Temperature: Temperature affects the rates of both the hydrogenation and rearrangement steps. An optimal temperature ensures the rearrangement keeps pace with the hydrogenation. Studies have shown that for a given system, there is an optimal temperature, above which the yield of PAP may decrease.[3][4]

-

Agitation Speed: This is a multiphase reaction (solid catalyst, immiscible organic nitrobenzene, aqueous acid, and gaseous hydrogen). Efficient mixing is vital to overcome mass transfer limitations, ensuring hydrogen is available at the catalyst surface.[5]

Optimization Strategy:

A systematic approach is required to optimize these interdependent parameters.

Table 1: Optimized Reaction Conditions for Nitrobenzene Hydrogenation to p-Aminophenol

| Parameter | Optimized Value | Rationale & Reference |

|---|---|---|

| Catalyst | 3% Pt/C | Provides high activity for the hydrogenation step.[2] |

| Temperature | 70-80 °C | Balances the rates of hydrogenation and rearrangement to maximize PAP yield.[3][2][4] |

| H₂ Pressure | 2.72 MPa | Increases initial hydrogenation rate and PAP selectivity up to this point.[2] |

| Acid | 15% w/w H₂SO₄ | Sufficient concentration to catalyze the Bamberger rearrangement effectively.[3][2] |

| Agitation | >1000 rpm | Ensures efficient mixing to overcome mass transfer limitations. |

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose and resolve low yield issues in the nitrobenzene to p-aminophenol synthesis.

Caption: Troubleshooting workflow for low yield.

Q2: I'm getting a low yield while reducing p-nitrophenol. How can I fix this?

A2: The reduction of p-nitrophenol is a more direct route to p-aminophenol. Low yields here typically point to an incomplete reaction, degradation of the product, or an inefficient reducing system. The two most common methods are catalytic hydrogenation and metal-acid reduction (e.g., Béchamp reduction).[6][7]

Causality Analysis & Solutions:

-

Catalytic Hydrogenation Route:

-

Catalyst Choice: Platinum on carbon (Pt/C) is generally more active than other transition metal catalysts like Pd/C or Ru/C for this transformation.[5][8] If your yield is low, consider switching to a more active catalyst.

-

Solvent Polarity: The rate of hydrogenation increases with solvent polarity. Water is an excellent solvent for the reaction, showing higher catalytic activity than ethanol, though substrate solubility can be a limiting factor.[9] If using an organic solvent, ensure it is sufficiently polar.

-

Reducing Agent (for Transfer Hydrogenation): If using a hydrogen donor like formic acid instead of H₂ gas, ensure its concentration is sufficient.[10] For lab-scale synthesis, sodium borohydride (NaBH₄) is often used in excess to drive the reaction to completion.[11][12]

-

Reaction Monitoring: Aminophenols can be sensitive. It's crucial to monitor the reaction by TLC or LC-MS to determine the point of completion and avoid prolonged reaction times that could lead to degradation.[13]

-

-

Béchamp Reduction (Iron/Acid) Route:

-

Stoichiometry of Iron: This is a classic method that uses iron metal in an acidic medium.[14][15] A common pitfall is using an insufficient amount of iron. An excess of iron is typically required to ensure complete reduction of the nitro group.[15]

-

Acid Choice and pH: Dilute acids like HCl or acetic acid are used to activate the iron.[14][16] The pH must be controlled to prevent the precipitation of iron hydroxides, which can coat the iron filings and halt the reaction.

-

Product Isolation: The product can sometimes be trapped in the iron sludge that forms.[7] Thorough extraction and washing of the sludge are necessary to maximize the isolated yield. This process is known for generating significant waste, which is a major drawback.[3][5]

-

Section 2: Identification and Mitigation of Impurities

Impurity profiling is critical in drug development. Understanding the origin of side products is the first step toward minimizing their formation.

Q3: What are the primary side products in aminophenol synthesis from nitrobenzene, and how can I minimize them?

A3: The impurity profile is highly dependent on the synthetic route. For the industrially favored catalytic hydrogenation of nitrobenzene, the primary impurity is aniline .[1][2]

Mechanism of Aniline Formation: Aniline forms from the complete hydrogenation of the phenylhydroxylamine (PHA) intermediate. This reaction is in direct competition with the desired Bamberger rearrangement to p-aminophenol.

Minimization Strategies: The key is to favor the rate of rearrangement over the rate of the second hydrogenation step.

-

Optimize Acid Concentration and Temperature: As discussed in Q1, ensuring the acid concentration and temperature are optimal for the Bamberger rearrangement is the most effective way to shuttle the PHA intermediate toward the desired PAP product before it can be over-reduced.[3][2]

-

Control Hydrogen Pressure: Excessively high hydrogen pressure can accelerate the hydrogenation of PHA to aniline.[2] Maintaining the optimal pressure is crucial for selectivity.

-

Other Impurities: Other byproducts can include isomeric aminophenols (o-aminophenol), and process-related impurities like 4,4'-diaminodiphenyl ether.[1][17] Purification methods like extraction at controlled pH can help remove these.[18][19]

Reaction Pathway Diagram

This diagram illustrates the critical branch point in the synthesis of p-aminophenol from nitrobenzene.

Caption: Competing pathways in PAP synthesis.

Q4: My final aminophenol product is discolored (pink, brown, or black). What is the cause, and how can I obtain a clean, white product?

A4: Aminophenols are highly susceptible to oxidation, especially in the presence of air and light.[1][17] The phenolic hydroxyl and amino groups activate the aromatic ring, making it prone to oxidation into colored quinone-imine species, which can further polymerize.[17]

Prevention and Remediation:

-

Inert Atmosphere: During the reaction, work-up, and purification, it is best practice to maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Limit Exposure to Light: Store both crude and purified aminophenols in amber vials or protected from light to prevent photochemical degradation.[17]

-

Decolorization with Activated Charcoal: During purification by recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Prompt Purification: Do not store the crude reaction mixture for extended periods. Proceed with purification as soon as possible after the reaction is complete to minimize the formation of oxidative impurities.

Section 3: Recommended Purification Protocols

Effective purification is essential to meet the stringent purity requirements for pharmaceutical intermediates.

Q5: What is the most effective and scalable method to purify crude aminophenol?

A5: For laboratory and industrial scales, a combination of extractive workup and recrystallization is typically the most effective strategy.

Protocol: Purification of p-Aminophenol

This protocol assumes a crude product obtained from the catalytic hydrogenation of nitrobenzene.

-

Initial Workup & pH Adjustment:

-

After the reaction, filter off the solid catalyst (e.g., Pt/C).

-

Transfer the aqueous filtrate to a separatory funnel. The pH will be highly acidic.

-

Carefully add a base (e.g., aqueous ammonia or sodium hydroxide) to adjust the pH to approximately 4.5-5.5.[18][19]

-

Causality: At this specific pH range, the main impurities like aniline and 4,4'-diaminodiphenyl ether exist as free bases, making them soluble in organic solvents, while the desired p-aminophenol remains protonated and soluble in the aqueous phase.[19]

-

-

Extractive Removal of Impurities:

-

Crystallization:

-

Further adjust the pH of the purified aqueous layer to the isoelectric point of p-aminophenol (around pH 6.5-7.5) to induce precipitation.[21]

-

Cool the solution slowly, followed by chilling in an ice bath, to maximize the recovery of crystalline product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water or a suitable cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

General Purification Workflow

Caption: General synthesis and purification workflow.

Section 4: Safety First - Essential Precautions

Aminophenols and their precursors are hazardous materials. Strict adherence to safety protocols is non-negotiable.

Q6: What are the primary safety hazards associated with aminophenol synthesis?

A6: The hazards involve both the starting materials and the final products.

-

Aminophenols: These compounds are harmful if swallowed or inhaled.[22][23] They are suspected of causing genetic defects and are toxic to aquatic life.[22] Contact can cause skin and eye irritation, and they may cause allergic skin reactions.[24][25] A significant risk is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[25]

-

Nitroaromatics (e.g., Nitrobenzene): These are toxic and readily absorbed through the skin. They are also potent methemoglobinemia-inducing agents.

-

Reagents: Catalysts like Pt/C can be pyrophoric. Hydrogen gas is highly flammable and explosive. Strong acids and bases are corrosive.

Q7: What personal protective equipment (PPE) and handling precautions are mandatory?

A7: A comprehensive safety assessment should be performed before any experiment.

-

Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhalation of dusts or vapors.[23][24]

-

Personal Protective Equipment (PPE):

-

Safe Handling:

References

-

Title: Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Organic Process Research & Development Source: ACS Publications URL: [Link]

-

Title: Synthesis of p-aminophenol by catalytic hydrogenation of p-nitrophenol Source: Publications of the IAS Fellows URL: [Link]

-

Title: Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development Source: ACS Publications URL: [Link]

-

Title: Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: 4-Aminophenol Impurities and Related Compound Source: Veeprho URL: [Link]

-

Title: Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts Source: ACS Publications URL: [Link]

- Title: o-Aminophenol: Industrial Applications and Safety Guidelines Source: Google Search URL

-

Title: Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

-

Title: OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST Source: ResearchGate URL: [Link]

-

Title: OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Reduction of 4-Nitrophenol to 4-Aminophenol Source: University of Canterbury URL: [Link]

-

Title: Process for the purification of p-aminophenol - Patent US-4440954-A Source: PubChem URL: [Link]

- Title: US3717680A - PURIFICATION OF p-AMINOPHENOL Source: Google Patents URL

-

Title: Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? Source: ResearchGate URL: [Link]

-

Title: Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol Source: American Chemical Society URL: [Link]

-

Title: Safety Data Sheet: 4-Aminophenol Source: Astech Ireland URL: [Link]

-

Title: AMINOPHENOLS (mixed isomers) HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: Safety Data Sheet: 2-Aminophenol Source: Carl ROTH URL: [Link]

-

Title: Bechamp Reduction Source: Name-Reaction.com URL: [Link]

- Title: DE2930754C2 - Process for the preparation of p-aminophenol Source: Google Patents URL

-

Title: Chemists' Guide to Béchamp Reduction Source: Scribd URL: [Link]

- Title: US3845129A - Purification of p-aminophenol Source: Google Patents URL

-

Title: Improved hydrogenation process for preparing 4-aminophenol - Patent 0289297 Source: FreePatentsOnline URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 8. Synthesis of p-aminophenol by catalytic hydrogenation of p-nitrophenol - Publications of the IAS Fellows [repository.ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. journal.bcrec.id [journal.bcrec.id]

- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. DE2930754C2 - Process for the preparation of p-aminophenol - Google Patents [patents.google.com]

- 16. scribd.com [scribd.com]

- 17. veeprho.com [veeprho.com]

- 18. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. US3845129A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 20. Improved hydrogenation process for preparing 4-aminophenol - Patent 0289297 [data.epo.org]

- 21. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 22. astechireland.ie [astechireland.ie]

- 23. echemi.com [echemi.com]

- 24. o-Aminophenol: Industrial Applications and Safety Guidelines-Jinan Forever Import And Export Trading CO.,Ltd [foreverexport.com]

- 25. nj.gov [nj.gov]

Validation & Comparative

Comparative Analysis of Kinase Inhibition: Aminophenol Schiff Bases vs. Urea Derivatives

Executive Summary

The aminophenol scaffold serves as a versatile pharmacophore in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Its dual functionality—comprising an electron-rich amino group and a hydroxyl group—allows for diverse chemical derivatization.[1] This guide provides a technical comparison between two primary classes of aminophenol derivatives: Schiff Bases (Imines) and Urea Derivatives .

While Schiff bases often exhibit high initial potency through planar intercalation or metal chelation, urea derivatives demonstrate superior clinical viability due to their specific "Asp-Phe-Gly (DFG)" motif interactions and metabolic stability. This analysis synthesizes structure-activity relationship (SAR) data, binding mechanisms, and experimental protocols to guide lead optimization.

Structural Basis of Inhibition

The efficacy of aminophenol derivatives largely depends on their ability to mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

The Pharmacophore Divergence

-

Class A: Schiff Bases (N-benzylidene-aminophenols): Formed via condensation of aminophenol with aldehydes. These compounds are often planar, allowing them to slot into the ATP-binding pocket. However, the imine bond (

) is susceptible to hydrolysis in acidic tumor microenvironments. -

Class B: Urea Derivatives (N-carbamoyl-aminophenols): Formed by reacting aminophenol with isocyanates. The urea moiety (

) acts as a "molecular glue," offering a Donor-Acceptor-Donor (D-A-D) hydrogen bonding pattern that is critical for binding to the conserved Glu-Lys pairs in the kinase active site (e.g., VEGFR2, B-Raf).

Visualization: Binding Mechanism

The following diagram illustrates the interaction logic of these derivatives within the kinase cleft.

Figure 1: Mechanistic divergence between Schiff base and Urea derivatives in the kinase ATP pocket.

Comparative Performance Analysis

The following data synthesizes findings from recent SAR studies, specifically contrasting 4-aminophenol-1,2,4-oxadiazole hybrids (Schiff base analogs) against (3-hydroxy-p-tolyl)urea analogs (Sorafenib-like scaffolds).

Table 1: Comparative Kinase Inhibitory Profiles[2]

| Feature | Class A: Aminophenol Schiff Bases | Class B: Aminophenol Urea Derivatives |

| Primary Target | Multi-target (MAPK, EGFR, Metal-dependent) | Specific Tyrosine Kinases (VEGFR2, B-Raf, FGFR1) |

| Binding Mode | Reversible; often non-specific hydrophobic interaction | Type II Inhibition (Stabilizes DFG-out conformation) |

| IC50 (Representative) | 22.31 µM (MDA-MB-468 cells) [1] | < 10 nM (VEGFR2 enzymatic assay) [2] |

| Solubility | Low to Moderate (Lipophilic) | Poor (Often requires tosylate/chloride salt formation) |

| Metabolic Stability | Low: Imine hydrolysis releases toxic aldehydes | High: Urea bond is resistant to proteases/hydrolysis |

| Key SAR Insight | Para-OH group essential for solubility; Ortho-substitution often hinders binding via steric clash. | Meta-OH group on the "tail" phenyl ring acts as a crucial H-bond donor to the glutamate gatekeeper [3]. |

Analysis of Causality

-

Potency Gap: Urea derivatives generally show nanomolar (nM) potency compared to the micromolar (µM) potency of Schiff bases. This is because the urea linker allows the inhibitor to span from the ATP pocket into the allosteric hydrophobic back pocket, a feature exploited by drugs like Sorafenib [4].

-

Toxicity: Schiff bases derived from aminophenols can degrade into reactive quinone imines, leading to off-target cytotoxicity (pan-assay interference), whereas ureas are pharmacologically "cleaner."

Experimental Protocol: ADP-Glo Kinase Assay

To generate the data described above, a robust, self-validating assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this analysis because it is less susceptible to interference from fluorescent compounds (common with Schiff bases) than TR-FRET methods.

Reagents & Setup

-

Enzyme: Recombinant Kinase (e.g., EGFR or VEGFR2, 0.2 µ g/well ).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP: Ultra-pure ATP (10 µM final).[2]

-

Controls: Staurosporine (Positive Control), DMSO only (Negative Control).

Step-by-Step Workflow

-

Compound Preparation:

-

Dissolve aminophenol derivatives in 100% DMSO.

-

Prepare 3-fold serial dilutions in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Critical Check: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

-

-

Kinase Reaction (Phase 1):

-

Add 2 µL of compound to 384-well white low-volume plate.

-

Add 4 µL of Kinase/Substrate mix.

-

Initiate reaction with 4 µL of ATP.

-

Incubate at Room Temperature (RT) for 60 minutes.

-

-

ADP Detection (Phase 2):

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

-

Incubate 40 min at RT.

-

Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal).

-

Incubate 30 min at RT.

-

-

Data Acquisition:

-

Measure Luminescence (RLU) using a plate reader (e.g., PHERAstar).[2]

-

Calculate IC50 using a sigmoidal dose-response equation (Variable Slope).

-

Visualization: Assay Workflow

Figure 2: ADP-Glo™ assay workflow for determining kinase inhibition potency.

Critical Evaluation & Recommendations

Stability vs. Efficacy Trade-off

Researchers must weigh the synthetic ease of Schiff bases against the clinical robustness of ureas.

-

Use Schiff Bases when: Rapidly screening for "hit" compounds in early-stage discovery or when targeting metal-dependent kinases where the imine nitrogen assists in chelation.

-

Use Urea Derivatives when: Developing lead candidates for clinical trials. The urea scaffold is validated in FDA-approved drugs (e.g., Sorafenib, Regorafenib) and provides the structural rigidity necessary for high-affinity Type II binding [5].

Synthetic Optimization Tip

For aminophenol ureas, placing the hydroxyl group at the meta position relative to the urea linkage (3-aminophenol derivative) often yields higher potency than the para position. This is because the meta-OH can form a specific intramolecular hydrogen bond that locks the phenyl ring into a coplanar conformation, minimizing the entropic cost of binding [3].

References

-

Dhanalakshmi, B., et al. (2023).[3] "Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells."[3][4] Journal of Biomolecular Structure and Dynamics.

-

BenchChem. (2025).[5] "The Role of (2-Aminophenyl)urea in the Advancement of Kinase Inhibitor Synthesis." BenchChem Application Notes.

-

BenchChem. (2025).[5] "A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors." BenchChem SAR Guides.

-

Garuti, L., et al. (2016). "Protein kinase inhibitors from the urea class." Current Medicinal Chemistry.

-

Promega Corporation. (2021). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Validating the Mechanism of Action for Novel Aminophenol-Based Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to bedside is paved with rigorous validation. Among the myriad of promising chemical scaffolds, aminophenol derivatives have emerged as a versatile class of compounds with a broad spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2] However, this therapeutic potential is often shadowed by concerns of toxicity, a known characteristic of some aminophenol compounds.[3][4] Therefore, a robust and comprehensive validation of the mechanism of action (MoA) is not just a regulatory formality but a scientific imperative.

This guide provides an in-depth, comparative framework for elucidating the MoA of novel aminophenol-based compounds. Moving beyond a mere listing of protocols, we will delve into the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure the scientific integrity of your findings. We will compare and contrast various experimental approaches, supported by data, to empower you to design a validation strategy that is both scientifically sound and resource-efficient.

The Dual Nature of Aminophenols: Therapeutic Promise and Toxicological Peril

The core structure of aminophenol, a phenol ring substituted with an amino group, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis in cancer cells, inhibition of key enzymes like tyrosine kinases and cyclooxygenase-2 (COX-2), and the scavenging of free radicals.[1][5]

However, the very reactivity that makes this scaffold promising also underlies its potential for toxicity. A classic example is 4-aminophenol (PAP), a known nephrotoxicant.[3][6] Its toxicity is primarily driven by metabolic activation, often via cytochrome P-450 enzymes, leading to the formation of reactive intermediates like N-acetyl-p-benzoquinone imine (NAPQI) when derived from acetaminophen.[4][7] These reactive species can deplete cellular glutathione (GSH), a critical antioxidant, and induce oxidative stress, ultimately leading to cell death.[3][8][9][10]

This duality necessitates a validation strategy that not only identifies the intended therapeutic MoA but also proactively investigates potential off-target effects and toxicity mechanisms.

A Phased Approach to MoA Validation: From Broad Strokes to Fine Details

A logical and efficient MoA validation strategy begins with broad, phenotypic observations and progressively narrows down to specific molecular targets and pathway interactions. This phased approach ensures that resources are directed toward the most promising hypotheses.

Phase 1: Phenotypic Screening and Cellular Viability Assessment

The initial step is to characterize the phenotypic effects of your novel aminophenol compound in relevant cellular models. This phase aims to answer the fundamental question: "What is the overall effect of the compound on the cell?"

Experimental Protocol: High-Content Imaging for Multiparametric Phenotypic Analysis

This protocol provides a high-throughput method to simultaneously assess multiple phenotypic changes in cells treated with a novel aminophenol compound compared to a known standard.

Materials:

-

Human cell line of interest (e.g., MCF-7 breast cancer cells for an anti-cancer compound)

-

Novel aminophenol compound

-

Standard comparator compound (e.g., Doxorubicin for apoptosis induction)

-

Cell culture medium and supplements

-

384-well microplates

-

Fluorescent dyes for cell health and morphology (e.g., Hoechst 33342 for nuclear staining, CellROX Green for oxidative stress, MitoTracker Red for mitochondrial membrane potential, and a live/dead stain)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed the chosen cell line into 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a concentration range of the novel aminophenol compound and the standard comparator. Include a vehicle-only control.

-

Incubation: Incubate the plates for a duration relevant to the expected biological effect (e.g., 24-72 hours).

-

Staining: Add the cocktail of fluorescent dyes to the wells and incubate according to the manufacturer's instructions.

-

Imaging: Acquire images using a high-content imaging system, capturing multiple fields of view per well.

-

Image Analysis: Utilize image analysis software to quantify various cellular parameters, such as cell count, nuclear morphology (condensation, fragmentation), mitochondrial health, and levels of oxidative stress.

Data Interpretation:

The output will be a multiparametric profile of the compound's effects. For example, a novel aminophenol with a similar profile to Doxorubicin (nuclear condensation, increased oxidative stress) would suggest an apoptosis-inducing MoA.

Table 1: Comparative Phenotypic Profiling of a Novel Aminophenol Compound (Compound X) vs. Doxorubicin in MCF-7 Cells

| Parameter | Vehicle Control | Compound X (10 µM) | Doxorubicin (1 µM) |

| Cell Viability (%) | 100 | 45 | 38 |

| Apoptotic Nuclei (%) | 2 | 35 | 42 |

| Mitochondrial Membrane Potential (Relative Fluorescence Units) | 1.0 | 0.6 | 0.5 |

| Oxidative Stress (Relative Fluorescence Units) | 1.0 | 2.5 | 3.1 |

This comparative data provides a preliminary indication of a shared phenotypic outcome, guiding the subsequent mechanistic investigations.

Phase 2: Target Engagement and Pathway Analysis

Once a consistent phenotype is observed, the next phase focuses on identifying the direct molecular target of the compound and the signaling pathways it modulates.

Experimental Workflow: Target Deconvolution and Pathway Validation

This workflow outlines a strategy to identify the protein target of a novel aminophenol compound and validate its impact on a specific signaling pathway.

Caption: A workflow for target identification, validation, and pathway analysis.

Comparative Analysis of Target Engagement Assays:

| Assay | Principle | Pros | Cons |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Provides full thermodynamic profile (KD, ΔH, ΔS) | Requires large amounts of pure protein and compound |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target | Real-time kinetics (kon, koff), high sensitivity | Immobilization can affect protein conformation |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding | In-cell target engagement, no need for compound labeling | Not suitable for all targets, can be technically challenging |

The choice of assay depends on the nature of the suspected target and the available resources. For instance, if a kinase is the hypothesized target, a direct biochemical kinase assay would be a logical next step after initial identification by mass spectrometry.

Phase 3: Investigating Toxicity Mechanisms

Given the known toxicity profile of some aminophenols, a proactive investigation into potential toxicity mechanisms is crucial.

Signaling Pathway: Aminophenol-Induced Nephrotoxicity

This diagram illustrates the key events in aminophenol-induced kidney cell injury.

Caption: Key pathways in aminophenol-induced nephrotoxicity.

Experimental Protocol: Assessing Glutathione Depletion and Oxidative Stress

Materials:

-

Renal proximal tubule cells (e.g., LLC-PK1)

-

Novel aminophenol compound

-

4-Aminophenol (PAP) as a positive control

-

GSH/GSSG-Glo™ Assay kit

-

DCFDA or CellROX Green reagent for ROS detection

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Culture LLC-PK1 cells and treat them with the novel aminophenol compound and PAP at various concentrations and time points.

-

GSH/GSSG Ratio Measurement: Lyse the cells and perform the GSH/GSSG-Glo™ Assay according to the manufacturer's protocol to determine the ratio of reduced to oxidized glutathione.

-

ROS Detection: In a separate plate, load the cells with a ROS-sensitive dye (e.g., DCFDA) and treat with the compounds. Measure the fluorescence intensity over time using a plate reader.

Comparative Data Analysis:

Table 2: Effects of a Novel Aminophenol (Compound Y) and 4-Aminophenol (PAP) on GSH/GSSG Ratio and ROS Production in LLC-PK1 Cells

| Treatment (2 hours) | GSH/GSSG Ratio (Relative to Control) | ROS Production (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 |

| Compound Y (50 µM) | 0.95 | 1.2 |

| PAP (500 µM) | 0.4 | 4.5 |

A minimal change in the GSH/GSSG ratio and ROS production for Compound Y compared to the significant changes induced by PAP would suggest a lower potential for this specific toxicity mechanism.[3][8]

Conclusion: Building a Defensible MoA Dossier

Validating the mechanism of action for a novel aminophenol-based compound is a multi-faceted endeavor that requires a strategic and comparative approach. By progressing from broad phenotypic screening to specific target engagement and proactive toxicity assessment, researchers can build a comprehensive and defensible data package. The integration of orthogonal assays, the use of appropriate positive and negative controls, and a clear understanding of the underlying biochemical pathways are paramount. This rigorous approach will not only illuminate the therapeutic potential of novel aminophenol derivatives but also provide the necessary insights to navigate their potential toxicological liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

- Title: Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Source: Google Scholar.

- Title: An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives - Benchchem. Source: Benchchem.

- Title: Novel aminophenol derivatives for drug discovery - Benchchem. Source: Benchchem.

- Title: Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress | Request PDF - ResearchGate. Source: ResearchGate.

- Title: p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed. Source: PubMed.

- Title: Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology - Pharmacy 180. Source: Pharmacy 180.

- Title: p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Source: Journal of Biochemical and Molecular Toxicology.

- Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Source: ResearchGate.

- Title: p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Source: Pharma Education.

- Title: Process Design and Economics of Production of p-Aminophenol - arXiv. Source: arXiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arxiv.org [arxiv.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

- 9. p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen / Journal of Biochemical and Molecular Toxicology, 2001 [sci-hub.box]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products